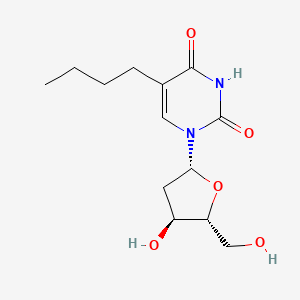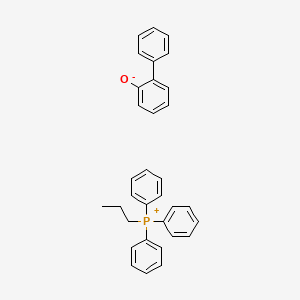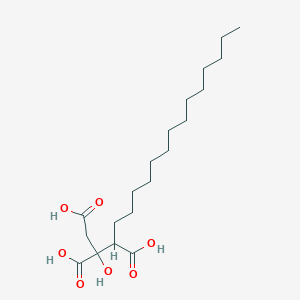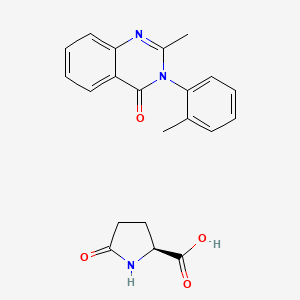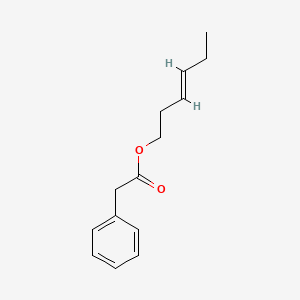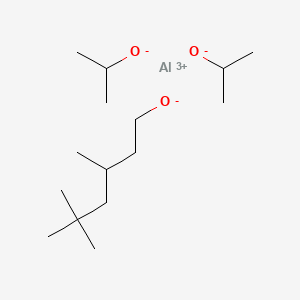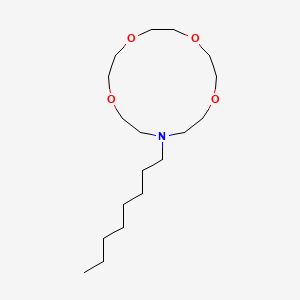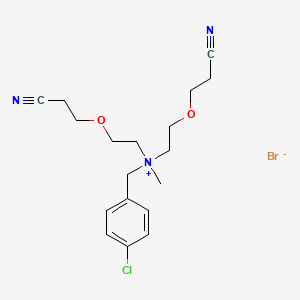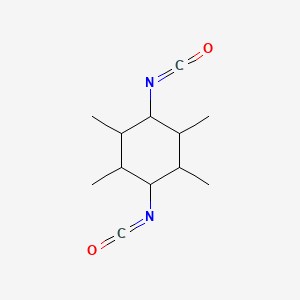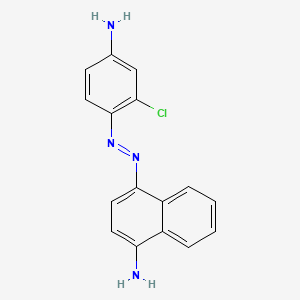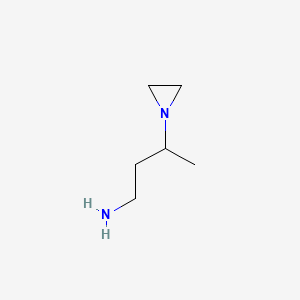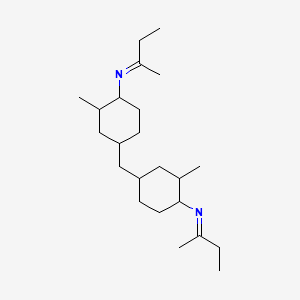
4,4'-Methylenebis(2-methyl-N-(1-methylpropylidene)cyclohexylamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Methylenebis(2-methyl-N-(1-methylpropylidene)cyclohexylamine) is an alicyclic diamine known for its unique chemical structure and properties. This compound is widely used in various industrial applications, particularly in the synthesis of polyamides and epoxy resins . Its molecular formula is C21H38N2, and it is characterized by its high chemical resistance and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(2-methyl-N-(1-methylpropylidene)cyclohexylamine) typically involves nucleophilic substitution reactions. One common method is the reaction of 4,4’-methylenebis(cyclohexylamine) with appropriate alkylating agents under controlled conditions . The reaction conditions often include the use of solvents like methanol or chloroform and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Methylenebis(2-methyl-N-(1-methylpropylidene)cyclohexylamine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: Nucleophilic substitution reactions are common, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted amines, oxides, and reduced amine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4,4’-Methylenebis(2-methyl-N-(1-methylpropylidene)cyclohexylamine) has a wide range of scientific research applications:
Medicine: Its derivatives are explored for potential therapeutic applications due to their unique chemical properties.
Mécanisme D'action
The mechanism of action of 4,4’-Methylenebis(2-methyl-N-(1-methylpropylidene)cyclohexylamine) involves its interaction with various molecular targets and pathways. The compound’s amine groups can form strong hydrogen bonds and ionic interactions with other molecules, leading to its effectiveness in polymerization reactions. Additionally, its alicyclic structure provides rigidity and stability to the resulting polymers .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Diaminodicyclohexylmethane: This compound is structurally similar but lacks the methyl and propylidene groups, resulting in different chemical properties.
4,4’-Methylenebis(cyclohexylamine): Another similar compound, which is used in similar applications but has different reactivity due to the absence of additional substituents.
Uniqueness
4,4’-Methylenebis(2-methyl-N-(1-methylpropylidene)cyclohexylamine) is unique due to its specific substituents, which enhance its chemical resistance and stability. These properties make it particularly valuable in the synthesis of high-performance polymers and resins .
Propriétés
Numéro CAS |
66230-23-7 |
|---|---|
Formule moléculaire |
C23H42N2 |
Poids moléculaire |
346.6 g/mol |
Nom IUPAC |
N-[4-[[4-(butan-2-ylideneamino)-3-methylcyclohexyl]methyl]-2-methylcyclohexyl]butan-2-imine |
InChI |
InChI=1S/C23H42N2/c1-7-18(5)24-22-11-9-20(13-16(22)3)15-21-10-12-23(17(4)14-21)25-19(6)8-2/h16-17,20-23H,7-15H2,1-6H3 |
Clé InChI |
OCBSXMZSRJLIQC-UHFFFAOYSA-N |
SMILES canonique |
CCC(=NC1CCC(CC1C)CC2CCC(C(C2)C)N=C(C)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


